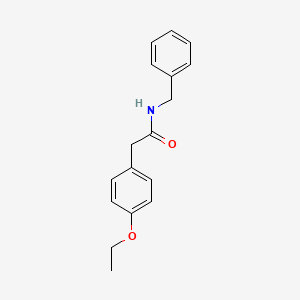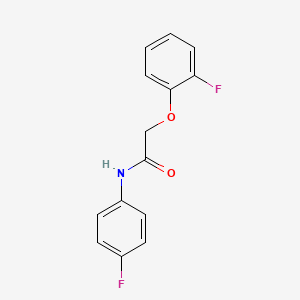
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide, also known as CFMB, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its potential applications in the field of pharmacology. CFMB is a synthetic compound that has been synthesized using various methods.
作用机制
The mechanism of action of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of cysteine proteases that play a key role in the regulation of apoptosis. This compound has been shown to activate caspase-3, caspase-8, and caspase-9, which leads to the cleavage of various proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound has been shown to activate the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound has been extensively studied for its potential applications in the field of pharmacology. It has been found to have anticancer activity against various cancer cell lines. However, this compound also has some limitations for lab experiments. It is a cytotoxic compound that can be harmful to cells and tissues. Moreover, this compound has poor solubility in water, which limits its use in aqueous solutions.
未来方向
There are several future directions for the study of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide. One of the future directions is to investigate the mechanism of action of this compound in more detail. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Moreover, there is a need to study the toxicity and safety of this compound in animal models. Additionally, the development of new synthetic methods for this compound and its derivatives can lead to the discovery of new anticancer agents.
合成方法
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide can be synthesized using various methods. One of the methods involves the reaction of 2-fluoroaniline with 4-chloro-3-methylbenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in dichloromethane as a solvent, and the product is obtained after purification by column chromatography.
科学研究应用
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
属性
IUPAC Name |
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-6-7-10(8-11(9)15)14(18)17-13-5-3-2-4-12(13)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFSQCNDVLARPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)
![N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5692655.png)

![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)



![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)



![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)

![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)